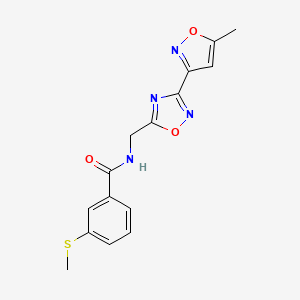
3,4-dihydro-2H-1,5-benzodioxepine-7-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-1,5-benzodioxepine-7-thiol is a chemical compound with the empirical formula C9H10O2S . It has a molecular weight of 182.24 . The compound is typically in solid form .
Physical And Chemical Properties Analysis
The compound is typically in solid form . Its molecular weight is 182.24 . The empirical formula is C9H10O2S .Scientific Research Applications
Chemical Synthesis and Reactions
- 3,4-Dihydro-2H-1,5-benzodioxepine derivatives have been synthesized and used as intermediates in chemical reactions. These compounds show potential in forming cyclic structures like dioxepines and dioxolanes, highlighting their significance in organic synthesis (Oi & Sharpless, 2003).
Biological Properties and Pharmacology
- Some derivatives of 3,4-dihydro-2H-1,5-benzodioxepine have shown interesting biological properties, such as adrenergic stimulant activity and bronchial dilator activity. Additionally, antifungal properties have been observed in certain strobilurins derived from this class of compounds (Damez et al., 2001).
Anticholinesterase Activity
- Compounds derived from benzodioxepine skeletons have been studied for their anticholinesterase action. This research indicates potential therapeutic applications in treating diseases related to cholinesterase inhibition (Luo et al., 2005).
Antipsychotic Activity
- Benzotriazepinone derivatives, a class related to 3,4-dihydro-2H-1,5-benzodioxepine, have been evaluated for antipsychotic activity. Some derivatives have shown promising results in this area, suggesting potential for developing new antipsychotic drugs (Ibrahim et al., 2013).
Materials Science
- These compounds have also found applications in materials science, particularly in the synthesis of polyesters and polymers. Their unique structural features contribute to the development of bio-based materials (Lavilla et al., 2014).
Synthesis of Novel Compounds
- Innovative methods for synthesizing new compounds, including thioalkynes, using derivatives of 3,4-dihydro-2H-1,5-benzodioxepine, have been developed. These methods are significant for creating sulfur-containing synthons, which are important in various chemical and medicinal applications (Frei et al., 2014).
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the compound has a unique structure, which could potentially interact with its targets in a specific manner .
Biochemical Pathways
The compound’s unique structure suggests that it may interact with various biochemical pathways
properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-7-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c12-7-2-3-8-9(6-7)11-5-1-4-10-8/h2-3,6,12H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLKRYDMZYKNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)
![4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2883440.png)





![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)
![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)


![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2883456.png)

![8-Anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2883459.png)